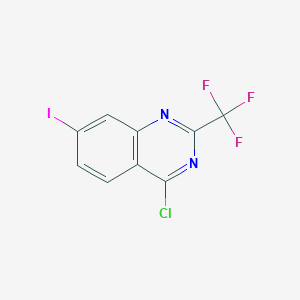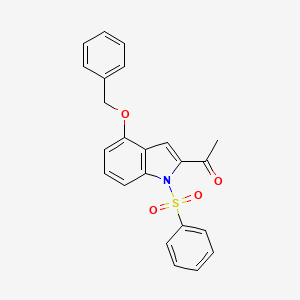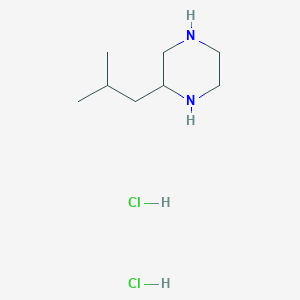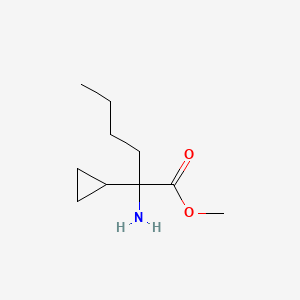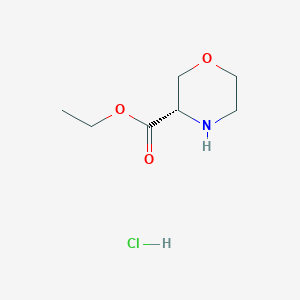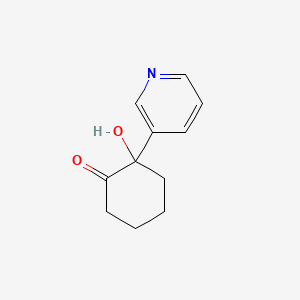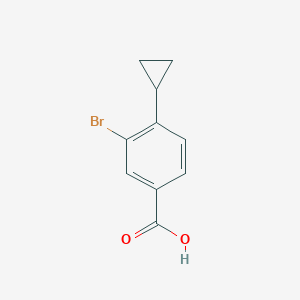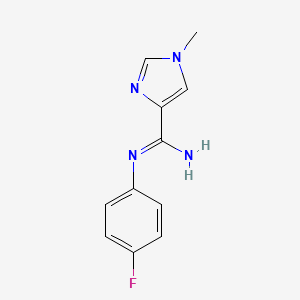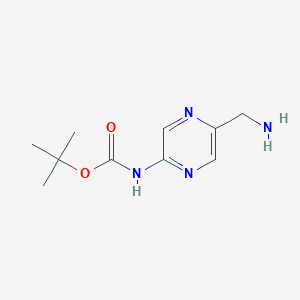
Carbamato de tert-butilo (5-(aminometil)pirazin-2-il)
Descripción general
Descripción
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate is an organic compound belonging to the class of carbamates It contains a tert-butyl group, a pyrazin-2-yl group, an aminomethyl group attached to the pyrazine ring at position 5, and a carbamate functional group
Aplicaciones Científicas De Investigación
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate typically involves the reaction of 2-aminomethylpyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate bond is susceptible to hydrolysis, resulting in the formation of tert-butyl alcohol, carbon dioxide, and 5-(aminomethyl)pyrazine.
Substitution: The aminomethyl group on the pyrazine ring can be replaced by other groups through appropriate chemical reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Common reagents include halogenating agents, nucleophiles, and catalysts such as palladium or copper complexes.
Major Products
Hydrolysis: Tert-butyl alcohol, carbon dioxide, and 5-(aminomethyl)pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (5-methylpyrazin-2-yl)carbamate: Contains a methyl group instead of an aminomethyl group.
Tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate: Contains a tosyl group and a pyrrolo ring.
Uniqueness
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate is unique due to the presence of the aminomethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Propiedades
IUPAC Name |
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4,11H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXRWQLSUYIKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662832 | |
| Record name | tert-Butyl [5-(aminomethyl)pyrazin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369638-71-1 | |
| Record name | tert-Butyl [5-(aminomethyl)pyrazin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methyl-[(5-piperidinothien-2-yl)methyl]amine](/img/structure/B1499988.png)
![7-Iodo-2,3-dihydrobenzo[b]furan](/img/structure/B1499992.png)

